The Chemical Landscape of 5,6-Difluoropyridin-2-ol: An In-depth Technical Guide
The Chemical Landscape of 5,6-Difluoropyridin-2-ol: An In-depth Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties of 5,6-Difluoropyridin-2-ol. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages data from its isomers and structurally related fluorinated pyridines to provide a predictive and comparative analysis of its characteristics. All quantitative data is presented in structured tables for clarity, and where available, detailed experimental protocols are provided.
Physicochemical Properties
Table 1: Physicochemical Properties of Fluorinated Pyridine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| 2-Amino-3,5-difluoropyridine | C₅H₄F₂N₂ | 130.10 | 55-57 | 155.8 (at 760 mmHg) | [1] |
| 2,5-Difluoropyridine | C₅H₃F₂N | 115.08 | N/A | N/A | [2] |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | N/A | 124.5 (at 743 mmHg) | [3] |
| 5-Fluoro-2-hydroxypyridine | C₅H₄FNO | 113.09 | N/A | N/A | [4] |
| 2,6-Diamino-3,5-difluoropyridine | C₅H₅F₂N₃ | 145.11 | N/A | N/A | [5][6] |
Note: "N/A" indicates that the data was not available in the searched literature.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of novel compounds. While specific spectra for 5,6-Difluoropyridin-2-ol are not published, the expected spectral features can be predicted based on analogous structures.
Table 2: Predicted and Observed Spectral Data for Fluorinated Pyridines
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) | IR (cm-1) |
| 5,6-Difluoropyridin-2-ol (Predicted) | Aromatic protons would exhibit complex splitting patterns due to H-F and F-F coupling. The OH proton signal would be broad and its chemical shift dependent on solvent and concentration. | Carbons attached to fluorine would show large C-F coupling constants. The carbon bearing the hydroxyl group would be significantly deshielded. | Two distinct fluorine signals are expected, with coupling between them. | Characteristic bands for O-H stretching (broad, ~3200-3600), C=C and C=N stretching in the aromatic region (~1400-1600), and strong C-F stretching (~1000-1300). |
| 2-Amino-3,5-difluoropyridine | The 1H NMR spectrum would show distinct signals for the aromatic protons and the amino protons.[1] | The carbon atoms attached to fluorine and the amino group would have characteristic chemical shifts and coupling constants.[1] | Two distinct signals are expected for the two fluorine atoms.[1] | Expected to show N-H stretching (3300-3500), N-H bending, C=C/C=N stretching, and C-F stretching bands.[1] |
| 2,6-Difluoropyridine | The 1H NMR spectrum has been reported.[7] | 13C NMR data is available in the literature. | 19F NMR data has been reported. | The IR spectrum would be dominated by aromatic ring vibrations and strong C-F stretching bands. |
Chemical Reactivity and Synthesis
The reactivity of 5,6-Difluoropyrin-2-ol will be dictated by the electron-withdrawing nature of the fluorine atoms and the pyridinone tautomerism. Nucleophilic substitution at the fluorine-bearing carbons is a likely reaction pathway.
General Reactivity of Fluorinated Pyridines
Fluorinated pyridines are susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a fluorine atom. The positions most activated towards nucleophilic attack are typically ortho and para to the ring nitrogen and are further activated by other electron-withdrawing groups.
Synthesis of Related Compounds
While a specific protocol for 5,6-Difluoropyridin-2-ol is not available, the synthesis of related fluorinated pyridines often involves fluorination of the corresponding chlorinated precursors or nucleophilic substitution on polyfluorinated pyridines.
Experimental Protocol: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine
A common method for the synthesis of 2,6-difluoropyridine involves the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.[8]
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Reactants: 2,6-dichloropyridine, anhydrous potassium fluoride.
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Solvent: Dimethyl sulfoxide (DMSO).
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Procedure: A mixture of 2,6-dichloropyridine and a molar excess of anhydrous potassium fluoride in DMSO is heated to a temperature range of 180-190°C. The 2,6-difluoropyridine product is distilled from the reaction mixture as it is formed.
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Yield: Distilled yields of up to 96.3% have been reported.[8]
Logical Relationship: Synthesis of Difluoropyridines
Caption: General workflow for the synthesis of difluoropyridines via halogen exchange.
Applications in Drug Development
Pyridine scaffolds are prevalent in medicinal chemistry. The introduction of fluorine atoms can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While 5,6-Difluoropyridin-2-ol is not directly cited in drug development literature, its structural motifs are of interest. For instance, fluorinated pyridines are key intermediates in the synthesis of various pharmaceuticals.
Experimental Workflow: General Drug Discovery Process
Caption: A simplified workflow of the modern drug discovery and development process.
Conclusion
While direct experimental data for 5,6-Difluoropyridin-2-ol remains elusive in the current body of scientific literature, this guide provides a robust, data-driven overview of its predicted chemical properties based on the known characteristics of its isomers and other fluorinated pyridines. The provided tables, protocols, and diagrams offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, enabling a more informed approach to the synthesis and application of this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of 5,6-Difluoropyridin-2-ol.
References
- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 2. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 4. 5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diamino-3,5-difluoropyridine | 247069-27-8 | Benchchem [benchchem.com]
- 6. 2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
